Cas no 2274741-72-7 ((5-chloro-1-methyl-1H-pyrazol-3-yl)methanol)

(5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol is a versatile pyrazole derivative with a hydroxymethyl functional group at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its chlorinated pyrazole core enhances reactivity, enabling selective modifications for the development of agrochemicals, pharmaceuticals, and specialty chemicals. The hydroxymethyl group offers a handle for further functionalization, such as esterification or etherification, broadening its utility in heterocyclic chemistry. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its structural features make it particularly useful in the design of biologically active molecules, including potential enzyme inhibitors or ligands for medicinal chemistry research.
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol structure
2274741-72-7 structure
Product Name:(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
CAS No:2274741-72-7
MF:C5H7ClN2O
MW:146.57487988472
MDL:MFCD30616622
CID:5617840
PubChem ID:21698470
Update Time:2025-10-28

(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL7981598
    • (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
    • 2274741-72-7
    • EN300-2934466
    • 1H-Pyrazole-3-methanol, 5-chloro-1-methyl-
    • MDL: MFCD30616622
    • Inchi: 1S/C5H7ClN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3
    • InChI Key: MRHOIPYKYMHZDB-UHFFFAOYSA-N
    • SMILES: ClC1=CC(CO)=NN1C

Computed Properties

  • Exact Mass: 146.0246905g/mol
  • Monoisotopic Mass: 146.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 269.3±25.0 °C(Predicted)
  • pka: 13.25±0.10(Predicted)

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Additional information on (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol

Comprehensive Overview of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (CAS No. 2274741-72-7) and Its Applications

(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol, with the CAS number 2274741-72-7, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, characterized by its pyrazole backbone and chloro-methyl substitution, serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features make it a valuable building block for researchers exploring novel bioactive compounds.

The growing interest in heterocyclic chemistry and small molecule drug discovery has positioned (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol as a compound of particular relevance. Recent trends in pharmaceutical research emphasize the importance of molecular scaffolds that can be readily functionalized, and this compound fits perfectly into that paradigm. Its hydroxymethyl group offers an excellent handle for further chemical modifications, making it a favorite among medicinal chemists working on targeted therapies and precision medicine approaches.

In the context of current scientific discourse, CAS 2274741-72-7 aligns well with several emerging research themes. The compound's potential applications in crop protection formulations have drawn interest from agrochemical companies seeking environmentally friendly alternatives to traditional pesticides. Additionally, its structural similarity to known enzyme inhibitors has prompted investigations into its possible use in metabolic disorder treatments, a hot topic in pharmaceutical development circles.

The synthesis and characterization of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol have been subjects of numerous optimization studies. Modern green chemistry approaches have been applied to improve the yield and purity of this compound, reflecting the broader industry shift toward sustainable chemical production. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the identity and quality of this material, ensuring it meets the exacting standards required for research and development applications.

From a commercial perspective, the demand for high-purity pyrazole derivatives like 2274741-72-7 has been steadily increasing. This growth mirrors the expansion of the contract research organization (CRO) market and the pharmaceutical industry's ongoing quest for novel chemical entities. The compound's stability under standard storage conditions and its compatibility with common organic solvents make it particularly attractive for industrial-scale applications.

Recent patent literature reveals that (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol has been incorporated into several proprietary formulations, though specific applications often remain confidential. Academic publications, however, have disclosed its use in creating biologically active conjugates and as a precursor for catalysts in certain asymmetric synthesis reactions. These diverse applications underscore the compound's importance in modern synthetic chemistry.

Quality control measures for CAS 2274741-72-7 typically focus on maintaining strict specifications for chemical purity and isomeric composition. Suppliers often provide detailed certificates of analysis that include information about residual solvents, heavy metal content, and other potential impurities. These rigorous standards are particularly important when the compound is intended for use in biological screening programs or clinical research applications.

The future outlook for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol appears promising, with potential expansions into material science applications being explored. Some researchers have investigated its incorporation into functional polymers, while others have examined its utility in creating metal-organic frameworks (MOFs). These cutting-edge applications demonstrate how traditional fine chemicals can find new roles in emerging technologies.

For researchers considering working with 2274741-72-7, it's worth noting that proper handling procedures should always be followed, despite its relatively benign nature compared to more reactive compounds. Standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) and chemical fume hoods, are recommended when handling this material in either research or production settings.

In conclusion, (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol represents an excellent example of how specialty chemicals can serve as enablers of innovation across multiple scientific disciplines. Its combination of synthetic accessibility, structural versatility, and potential biological activity ensures that this compound will likely remain an important tool for chemists and researchers in the years to come.

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